

A Researcher's Guide to Methionine Sulfoximine: A Comparative Analysis of Suppliers

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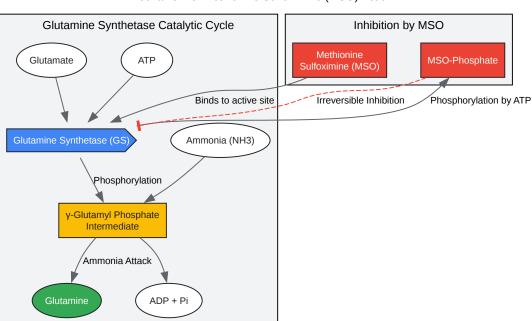
Compound of Interest		
Compound Name:	Methionine Sulfoximine	
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For researchers, scientists, and drug development professionals utilizing **Methionine Sulfoximine** (MSO), the selection of a reliable and high-quality supplier is a critical first step to ensure the validity and reproducibility of experimental results. MSO, a well-established inhibitor of glutamine synthetase (GS), is a pivotal tool in studies ranging from neuroscience to plant biology. This guide provides a comparative analysis of prominent MSO suppliers, offering a structured overview of their product specifications. Crucially, it also details the experimental protocols necessary for users to conduct their own performance validation, addressing the current lack of publicly available, direct comparative studies.

Understanding Methionine Sulfoximine's Mechanism of Action

Methionine Sulfoximine exerts its biological effects primarily through the irreversible inhibition of glutamine synthetase. This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine. By inhibiting GS, MSO can induce a state of glutamine deficiency and ammonia accumulation, making it a valuable compound for studying a variety of biological processes.





Mechanism of Methionine Sulfoximine (MSO) Action

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Caption: Mechanism of Glutamine Synthetase inhibition by MSO.

Supplier Comparison

The following table summarizes the product specifications for **Methionine Sulfoximine** from several prominent suppliers. This information is based on data available on the suppliers' websites and should be used as a preliminary guide. For the most accurate and up-to-date information, please refer to the respective company's product page and Certificate of Analysis (CoA).



Supplier	Product Name	Purity Specificatio n	Formulation	Storage Temperatur e	Quality Control Mentioned
MedChemEx press	L-Methionine- DL- sulfoximine	Not explicitly stated	Crystalline solid	-20°C	NMR, HPLC[1]
Spectrum Chemical	L-Methionine Sulfoximine	Ungraded (suitable for general industrial or research purposes)	Room Temperature	Not explicitly stated[2]	
Cayman Chemical	L-Methionine- (S,R)- Sulfoximine	≥95%	A solid	-20°C	[2]
Sigma- Aldrich	L-Methionine sulfoximine, suitable for cell culture	≥98% (HPLC)	Powder	2-8°C	
Sigma- Aldrich	L-Methionine sulfoximine, EMPROVE® ESSENTIAL	Solid	[3]		
Sigma- Aldrich	L-Methionine sulfoximine, certified reference material, TraceCERT®	Neat	20-25°C	ISO/IEC 17025 and ISO 17034 certified[4]	
Selleck Chemicals	L-Methionine- DL- sulfoximine	>98%	Solid	-20°C (powder)	NMR, HPLC



Thermo Scientific	L-Methionine sulfoximine, 98+%	98+%	Crystalline powder	Room Temperature	Titration with HClO4, Infrared spectrum
InvivoChem	MSX (L- Methionine- DL- sulfoximine)	Not explicitly stated	-20°C	Not explicitly stated	

Disclaimer: This table is intended for informational purposes only and is based on publicly available data from supplier websites, which may be subject to change. It is not an exhaustive list of all available suppliers. Researchers should always consult the supplier's official documentation for the most current and detailed specifications. The absence of direct, independent comparative studies necessitates that researchers perform their own validation experiments.

Recommended Experimental Protocols for Supplier Comparison

To objectively compare the performance of MSO from different suppliers, we recommend two key experiments: High-Performance Liquid Chromatography (HPLC) for purity assessment and a glutamine synthetase inhibition assay for functional activity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of MSO purity and the detection of potential impurities.

Methodology:

- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).



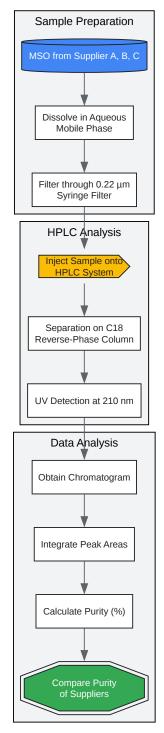




- Detection: UV detection at a wavelength of approximately 210 nm.
- Sample Preparation:
 - Prepare a stock solution of MSO from each supplier in the aqueous mobile phase (e.g., 1 mg/mL).
 - Filter the samples through a 0.22 μm syringe filter before injection.
- Data Analysis:
 - Run a blank (mobile phase only) to establish a baseline.
 - Inject each MSO sample.
 - The purity is calculated as the percentage of the area of the MSO peak relative to the total area of all peaks in the chromatogram.

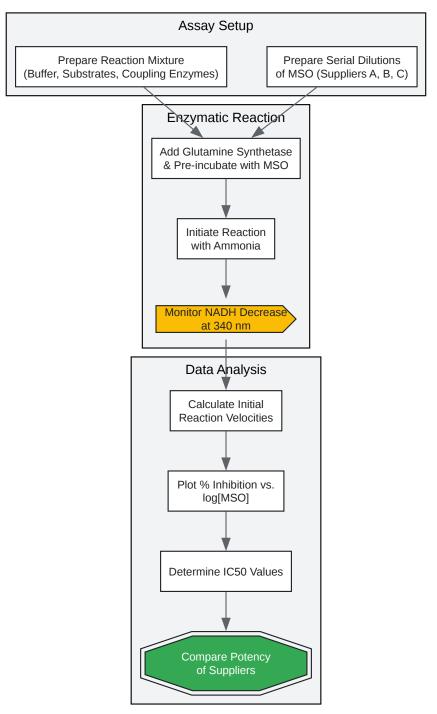








Workflow for GS Inhibition Assay



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